2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride
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Overview
Description
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is a synthetic compound that features a fluorine atom, an imidazole ring, and a methylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Methylpropanol Group: The methylpropanol group can be introduced via alkylation reactions using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated imidazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity . The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A basic imidazole ring without additional substituents.
2-methyl-1H-imidazole: An imidazole ring with a methyl group at the 2-position.
2-fluoro-1H-imidazole: An imidazole ring with a fluorine atom at the 2-position.
Uniqueness
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is unique due to the combination of its fluorine atom, imidazole ring, and methylpropanol group. This unique structure imparts specific chemical and biological properties that are not present in simpler imidazole derivatives .
Properties
CAS No. |
2758003-85-7 |
---|---|
Molecular Formula |
C7H12ClFN2O |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
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